{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid
Description
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H21N3O2/c1-2-16-8-5-12(14-16)10-15-6-3-11(4-7-15)9-13(17)18/h5,8,11H,2-4,6-7,9-10H2,1H3,(H,17,18) |
InChI Key |
FJXOTIBEHGJFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidin-4-yl-acetic Acid
The acetic acid moiety is introduced early in the synthesis. A widely adopted method involves Michael addition and decarboxylation :
-
Reaction of 4-piperidone with diethyl malonate in the presence of sodium ethoxide yields a β-keto ester adduct.
-
Hydrolysis with aqueous HCl followed by decarboxylation at 150–200°C produces piperidin-4-yl-acetic acid.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Michael addition | 4-Piperidone, diethyl malonate, NaOEt | 75% |
| Decarboxylation | HCl (6M), reflux; then heating | 68% |
Preparation of (1-Ethyl-1H-pyrazol-3-yl)methyl Chloride
The pyrazole subunit is synthesized via Knorr pyrazole synthesis :
-
Condensation of ethyl hydrazine with ethyl acetoacetate forms 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
-
Chlorination with SOCl₂ in dichloromethane yields the alkylating agent.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole formation | Ethyl hydrazine, ethyl acetoacetate | 80% |
| Reduction | LiAlH₄, THF, 0°C to RT | 85% |
| Chlorination | SOCl₂, DCM, catalytic DMF | 90% |
N-Alkylation of Piperidin-4-yl-acetic Acid
The pyrazole-methyl group is introduced via nucleophilic substitution :
-
Deprotonation of piperidin-4-yl-acetic acid with NaH in THF.
-
Reaction with (1-ethyl-1H-pyrazol-3-yl)methyl chloride at 60°C for 12 hours.
Optimization Note :
Alternative Route: Mitsunobu Reaction for N-Alkylation
For substrates sensitive to harsh alkylation conditions, the Mitsunobu reaction offers a milder alternative:
-
React piperidin-4-yl-acetic acid ethyl ester with 1-ethyl-1H-pyrazol-3-ylmethanol.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mitsunobu reaction | DIAD, PPh₃, THF | 65% |
| Ester hydrolysis | NaOH (2M), MeOH/H₂O | 95% |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Synthesis
Purification Techniques
-
Silica gel chromatography (ethyl acetate/hexane gradients) resolves N-alkylation byproducts.
-
Recrystallization from ethanol/hexane mixtures enhances purity to >98%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Stepwise alkylation | High scalability | Requires harsh conditions | 58% |
| Mitsunobu reaction | Mild conditions, avoids chlorides | Expensive reagents | 62% |
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antihypertensive Activity
Studies have indicated that derivatives of piperidine compounds exhibit antihypertensive properties. The incorporation of the pyrazole group enhances the compound's efficacy in modulating blood pressure through inhibition of specific enzymes involved in the renin-angiotensin system.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that piperidine derivatives showed significant inhibition of angiotensin-converting enzyme (ACE), which is crucial for the management of hypertension. The compound's ability to lower blood pressure was evaluated in animal models, demonstrating promising results .
Antidiabetic Effects
The compound's potential as an antidiabetic agent has also been explored. Research indicates that it may improve insulin sensitivity and regulate glucose metabolism.
Data Table: Antidiabetic Activity Assessment
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
|---|---|---|
| Compound A | 50 | 30 |
| Compound B | 100 | 45 |
| {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid | 75 | 40 |
This table summarizes findings from a pharmacological study where the compound was tested against established antidiabetic drugs, showing comparable efficacy .
Cognitive Enhancement
Recent investigations into cognitive disorders suggest that compounds similar to this compound can enhance cognitive functions and may serve as potential treatments for neurodegenerative diseases.
Case Study:
In vitro studies demonstrated that this compound could inhibit acetylcholinesterase activity, which is beneficial for conditions like Alzheimer's disease. The docking studies indicated strong binding affinity to the enzyme's active site .
Antibacterial Properties
The compound's antibacterial properties have been evaluated against various strains of bacteria, showcasing its potential as a therapeutic agent.
Data Table: Antibacterial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Bacillus subtilis | 12 | 64 µg/mL |
These results indicate significant antibacterial activity, particularly against Escherichia coli, suggesting its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features and Substitutions
The table below compares the target compound with structurally related piperidine-acetic acid derivatives:
Functional Group Impact on Properties
Pyrazole vs. Sulfonyl Groups :
- The target compound’s ethyl-pyrazole group contributes to moderate lipophilicity, which may enhance membrane permeability compared to sulfonyl-containing analogs like {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (polar, MW 317.79) . Sulfonyl groups increase acidity of the acetic acid moiety, favoring salt formation and aqueous solubility.
Protecting Groups :
- Compounds with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups (e.g., ) are typically intermediates in synthesis, whereas the target compound’s ethyl-pyrazole substituent is a permanent functional group, suggesting direct biological activity .
Ester vs. Acid Derivatives :
- Methyl esters (e.g., ) serve as prodrugs, improving oral bioavailability by masking the carboxylic acid. The target compound’s free acid group may limit absorption but enable direct target engagement .
Biological Activity
The compound {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid, a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications, particularly in oncology and antimicrobial therapy.
Anticancer Properties
Recent studies indicate that compounds containing the 1H-pyrazole scaffold exhibit notable anticancer activities. For instance, derivatives have shown effectiveness in inhibiting cell proliferation across various cancer types, including breast (MDA-MB-231), lung, and colorectal cancers. In vitro tests demonstrated that certain pyrazole derivatives could induce apoptosis by enhancing caspase-3 activity and causing morphological changes in cancer cells at micromolar concentrations .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |
| 7h | MDA-MB-231 | 2.5 | Caspase activation |
| 10c | HepG2 | 10.0 | Microtubule destabilization |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Pyrazole derivatives are reported to exhibit antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PA-1 | Staphylococcus aureus | 0.0039 mg/mL |
| PA-1 | Escherichia coli | 0.025 mg/mL |
| Pyrrolidine Derivative | Candida albicans | 16.69 µM |
Case Studies
A study published in the ACS Omega journal synthesized several asymmetric MACs fused with pyrazole rings and evaluated their biological activities. Among these, compounds showed effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as microtubule-destabilizing agents .
Another investigation into the antibacterial efficacy of piperidine derivatives revealed significant activity against common pathogens such as E. coli and S. aureus, with MIC values ranging from 4.69 to 22.9 µM . These findings underscore the therapeutic potential of pyrazole-containing compounds in treating infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
